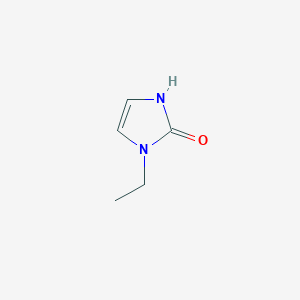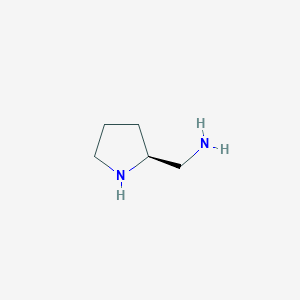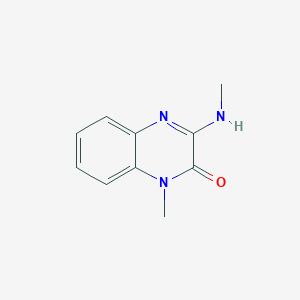
1-methyl-3-(methylamino)-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-(methylamino)-2(1H)-quinoxalinone, also known as meclofenoxate or centrophenoxine, is a nootropic drug that is used to enhance cognitive function. It was first synthesized in the 1950s and has since been extensively studied for its potential benefits in treating cognitive decline and neurodegenerative diseases.
Wirkmechanismus
Meclofenoxate works by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that is essential for learning and memory. It also has antioxidant properties, which may help to protect the brain from damage caused by free radicals.
Biochemische Und Physiologische Effekte
Meclofenoxate has been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is essential for learning and memory. It also has antioxidant properties, which may help to protect the brain from damage caused by free radicals. Additionally, 1-methyl-3-(methylamino)-2(1H)-quinoxalinonee has been shown to increase blood flow to the brain, which may further enhance cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Meclofenoxate has several advantages for lab experiments, including its ability to enhance cognitive function and its antioxidant properties. However, it also has limitations, including its potential side effects and the need for further research to fully understand its mechanisms of action.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-3-(methylamino)-2(1H)-quinoxalinonee, including:
1. Further studies on its mechanisms of action to better understand how it works in the brain.
2. Clinical trials to determine its efficacy in treating cognitive decline and neurodegenerative diseases.
3. Studies on its potential side effects and interactions with other drugs.
4. Research on its potential use in treating other neurological disorders, such as multiple sclerosis and traumatic brain injury.
5. Development of new formulations and delivery methods to improve its efficacy and reduce potential side effects.
Synthesemethoden
Meclofenoxate is synthesized by reacting dimethylaminoethanol with 2-chloro-3-methylquinoxaline in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 1-methyl-3-(methylamino)-2(1H)-quinoxalinonee.
Wissenschaftliche Forschungsanwendungen
Meclofenoxate has been extensively studied for its potential benefits in treating cognitive decline and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to improve memory, learning, and concentration in both healthy individuals and those with cognitive impairments.
Eigenschaften
CAS-Nummer |
112072-67-0 |
|---|---|
Produktname |
1-methyl-3-(methylamino)-2(1H)-quinoxalinone |
Molekularformel |
C10H11N3O |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
1-methyl-3-(methylamino)quinoxalin-2-one |
InChI |
InChI=1S/C10H11N3O/c1-11-9-10(14)13(2)8-6-4-3-5-7(8)12-9/h3-6H,1-2H3,(H,11,12) |
InChI-Schlüssel |
MVQGCRHRZFZWMO-UHFFFAOYSA-N |
SMILES |
CNC1=NC2=CC=CC=C2N(C1=O)C |
Kanonische SMILES |
CNC1=NC2=CC=CC=C2N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



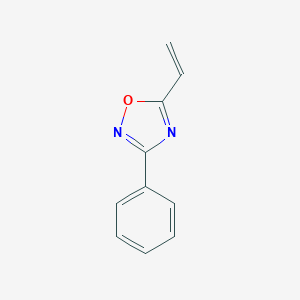

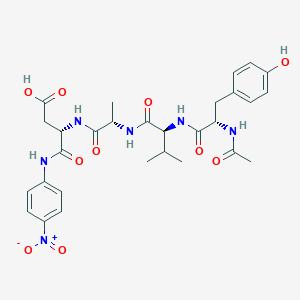
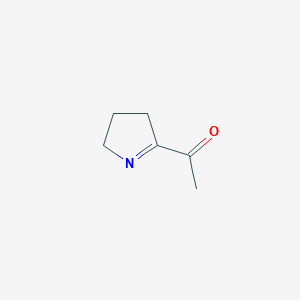
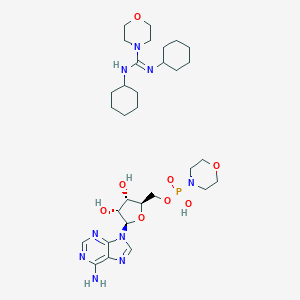


![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)


